Boscalid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in n-heptane, <10 g/L, 20 °C

Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C

Synonyms

Canonical SMILES

Fungicidal Activity and Mode of Action:

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary function is to inhibit fungal spore germination and mycelial growth. Research has shown that it disrupts a crucial fungal enzyme known as succinate dehydrogenase (SDH) within the mitochondrial respiratory chain, ultimately hindering the fungus' ability to produce energy and leading to its death . This unique mode of action makes Boscalid effective against a wide range of fungal pathogens affecting various crops, including fruits, vegetables, and ornamentals .

Evaluation of Efficacy and Resistance Development:

Scientific research plays a crucial role in evaluating Boscalid's efficacy against various fungal diseases and monitoring the development of resistance in fungal populations. Studies involving controlled environments, field trials, and laboratory experiments help assess the fungicide's effectiveness under different conditions and identify potential resistance mechanisms employed by fungi . This information is vital for optimizing fungicide application strategies and preventing the emergence of resistant fungal strains that could compromise its effectiveness.

Environmental Fate and Impact:

Understanding the environmental fate and impact of Boscalid is crucial for sustainable agricultural practices. Research in this area focuses on factors such as the degradation rate of the fungicide in soil and water, its potential for leaching and runoff, and its impact on non-target organisms like beneficial insects and soil microbes . This information helps assess the potential environmental risks associated with Boscalid use and guides the development of regulations and best practices for its application.

Development of Novel Formulations and Delivery Systems:

Scientific research is also dedicated to developing novel formulations and delivery systems for Boscalid. This includes exploring methods to improve the fungicide's solubility, adhesion to plant surfaces, and targeted delivery to specific fungal pathogens. These advancements aim to optimize the efficacy of Boscalid while minimizing its environmental impact and reducing the potential for resistance development .

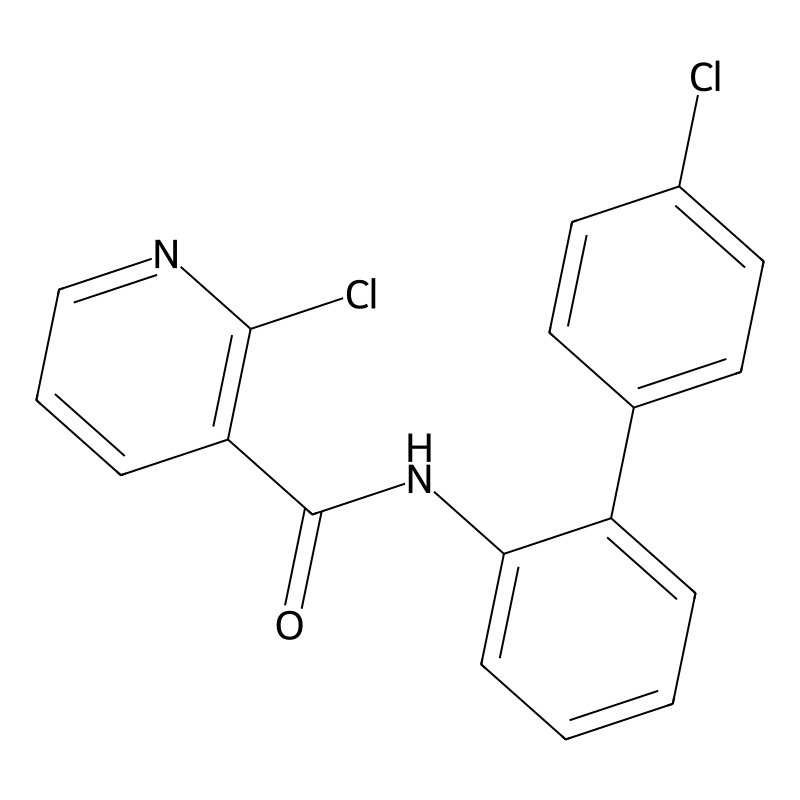

Boscalid is a broad-spectrum fungicide classified as a carboxamide (or anilide) compound. It is chemically identified as 3-pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) and has the Chemical Abstracts Service number 188425-85-6. First marketed by BASF in 2002 under the brand name Endura, Boscalid inhibits succinate dehydrogenase, which is crucial in the mitochondrial respiration chain of fungi . This inhibition disrupts the tricarboxylic acid cycle and electron transport chain, leading to fungal cell death.

Boscalid acts as a complex III inhibitor within the fungal mitochondrial respiratory chain. It specifically targets succinate dehydrogenase, an enzyme critical for energy production in fungi. By inhibiting this enzyme, Boscalid disrupts the fungal cell's ability to generate ATP, leading to cell death.

- Toxicity: The EPA classifies Boscalid as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" [].

- Environmental Impact: Boscalid is persistent in soil and may have low mobility, but there's a risk of reaching surface water through spray drift or runoff [].

- Precautionary Measures: Always follow recommended safety protocols when handling Boscalid, including wearing appropriate personal protective equipment [].

The primary reaction mechanism of Boscalid involves its role as a succinate dehydrogenase inhibitor. By binding to the quinone reduction site of the enzyme complex II, it prevents ubiquinone from binding, effectively halting cellular respiration in fungi . This action is particularly effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Uncinula necator.

Boscalid exhibits potent antifungal activity across a wide range of fungal species. Its effectiveness stems from its ability to disrupt mitochondrial function in fungi. Studies have shown that Boscalid can induce oxidative stress and affect metabolic processes in organisms such as Chlorella vulgaris, indicating its broad biological impact beyond targeted fungal species . Additionally, it has been noted for its low acute toxicity to mammals and its relatively safe profile when used according to guidelines .

Boscalid can be synthesized through various methods, with one notable approach being a three-step telescoped continuous flow process. This method includes:

- Suzuki Cross-Coupling Reaction: The first step involves coupling 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid using palladium as a catalyst.

- Reduction: The nitro group of the intermediate product undergoes reduction using sodium borohydride and cobalt sulfate.

- Formation of Boscalid: The final step involves reacting the resulting amine with 2-chloronicotinic acid to yield Boscalid .

This synthesis method has been optimized for high yields and efficiency, allowing for large-scale production.

Boscalid is primarily utilized in agriculture for crop protection against various fungal diseases. Its applications include:

- Treatment of fruits (e.g., grapes, strawberries)

- Protection of vegetables (e.g., tomatoes)

- Use in soybeans and other crops prone to fungal infections .

The compound's effectiveness against key pathogens makes it an essential tool in integrated pest management strategies.

Research on Boscalid has indicated potential interactions with other chemical agents and environmental factors. For instance, studies have shown that Boscalid can induce oxidative stress in microalgae like Chlorella vulgaris, affecting their growth and photosynthesis . Additionally, resistance management strategies are crucial since fungal populations can develop resistance to succinate dehydrogenase inhibitors. Mixing Boscalid with fungicides that have different mechanisms of action can mitigate this risk .

Several compounds share structural or functional similarities with Boscalid. Here are some notable examples:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carboxin | Carboxamide | Succinate dehydrogenase inhibitor | Narrower spectrum compared to Boscalid |

| Pyraclostrobin | Strobilurin | Inhibits mitochondrial respiration | Broader spectrum against fungi |

| Fluopyram | Pyridinyl carboxamide | Inhibits succinate dehydrogenase | Dual mode of action (also targets other pathways) |

Boscalid stands out due to its broad-spectrum activity against various fungal pathogens and its specific mechanism targeting succinate dehydrogenase, which distinguishes it from other fungicides that may target different pathways or have narrower efficacy.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 2.96

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 282 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 279 of 282 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In the rat, Boscalid was readily absorbed and excreted following single oral 50 mg/kg; at single 500 mg/kg or 15 doses of 500 mg/kg, absorption was saturated. Excretion mainly by feces (80-98%). Biliary excretion 40- 50% of fecal activity at 50 mg/kg, 10% at 500 mg/kg. Urine, about 16% at 50 mg/kg, 3-5% at 500 mg/kg. Absorption about 56% at 50 mg/kg and 13-17% at 500 mg/kg. Excretory patterns similar by gender or radiolabel position. /From table/

Metabolism Metabolites

/In the rat,/ metabolites (hydroxylation and conjugation products) were consistent with Phase I oxidation reactions followed by Phase II conjugation with glucuronic acid or sulfate, or by conjugation of the parent with glutathione with cleavage to sulfate metabolites. /From table/

Wikipedia

Emerald

Altisite

Biological Half Life

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

2-Halopyridinecarboxamides of primary aromaticity in /the/ ortho-position-substituted monoamine, were prepared by reacting 2-halopyridinecarbonyl chloride with the corresponding aromatic monoamine in a solvent mixture containing water and greater than 1 solvent non-mixable with water; whereby the reaction mixture comprises a base in a quantity of 0-<10 mol% based on the 2-halopyridinecarbonyl chloride. Thus a mixture of water and 2-amino-4'-chlorobiphenyl in xylene was heated at 65 °C under stirring followed by /the/ addition of 2-chloro-3-pyridinecarbonyl chloride and stirring for 10 minutes at 95 °C to give 93% /boscalid/.

Preparation: K. Eicken et al., European Patent Office patent 545099; eidem, United States of America patent 5589493 (1993, 1996 both to BASF).

General Manufacturing Information

Analytic Laboratory Methods

Boscalid is a new-generation fungicide that has been detected in several bee matrices. The objective of this work was to characterize boscalid metabolites in honeybees based on in vivo experimentation, and next to verify the presence of these metabolites into honeybees from colonies presenting troubles. A methodology based on complementary mass spectrometric tools, namely ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-QToF) or triple quadrupole mass spectrometry (UHPLC-QqQ) was implemented. Honeybees were sprayed with boscalid, at field rate (to induce the metabolization process) and the parent compound with its generated metabolites were then extracted using modified EU-QuEChERS method. The mass characteristics including exact mass, isotopic profile and mass fragments allowed assuming the structure of several metabolites. Some of them were unambiguously identified by comparison with synthesized analytical standards. The metabolites were resulted from hydroxylation and dechlorination of the parent compound as well as the substitution of a chlorine atom with a hydroxyl group. The metabolites were then quantified in bee samples collected from various beehives located in France.Boscalid and three of its metabolites were present in some samples at a level ranged between 0.2 and 36.3 ng/g.

Analytical method. In plants the parent residue is extracted using an aqueous/organic solvent mixture followed by liquid/liquid partitioning and a column clean up. Quantitation is by gas chromatography using mass spectrometry (GC/MS). In livestock the residues are extracted with methanol. The extract is treated with enzymes in order to release the conjugated glucuronic acid metabolite. The residues are then isolated by liquid/liquid partition followed by column chromatography. The hydroxylated metabolite is acetylated followed by a column clean-up. The parent and acetylated metabolite are quantitated by gas chromatography with electron capture detection.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.